

"Dicamba-(CH₂)₅-acid" CAS number and identifiers

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Compound of Interest

Compound Name: *Dicamba-(CH₂)₅-acid*

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An In-depth Technical Guide to Dicamba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dicamba, a widely used selective herbicide. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Properties

Dicamba, chemically known as 3,6-dichloro-2-methoxybenzoic acid, is a benzoic acid herbicide first registered for use in 1967.^{[1][2]} It is a selective systemic herbicide effective against a wide spectrum of broadleaf weeds.^{[1][3]}

Table 1: Chemical Identifiers for Dicamba

Identifier	Value
CAS Number	1918-00-9
IUPAC Name	3,6-dichloro-2-methoxybenzoic acid
Synonyms	3,6-Dichloro-o-anisic acid, Dianat, Banvel
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃
InChI Key	IWEDIXLBFLAXBO-UHFFFAOYSA-N
PubChem CID	3030
ChEBI ID	81856

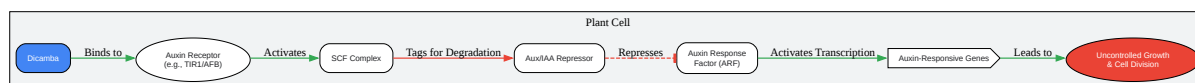
Table 2: Physicochemical Properties of Dicamba

Property	Value
Molar Mass	221.03 g/mol [2][4]
Appearance	White crystalline solid[2]
Melting Point	114-116 °C[2]
Water Solubility	"low"[2]
Solubility in Acetone	810 g/L[2]
Solubility in Ethanol	922 g/L[2]
pKa	1.87

Mechanism of Action

Dicamba functions as a synthetic auxin, mimicking the effects of natural plant growth hormones.[3][5] At low concentrations, it exhibits hormonal properties similar to natural auxins.[1] However, at herbicidal concentrations, it induces rapid and uncontrolled cell growth in susceptible plants, leading to the disruption of normal physiological processes and ultimately, plant death.[1][3] This abnormal growth exhausts the plant's resources.[5]

The following diagram illustrates the proposed signaling pathway of Dicamba as a synthetic auxin.



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Figure 1: Simplified signaling pathway of Dicamba's herbicidal action.

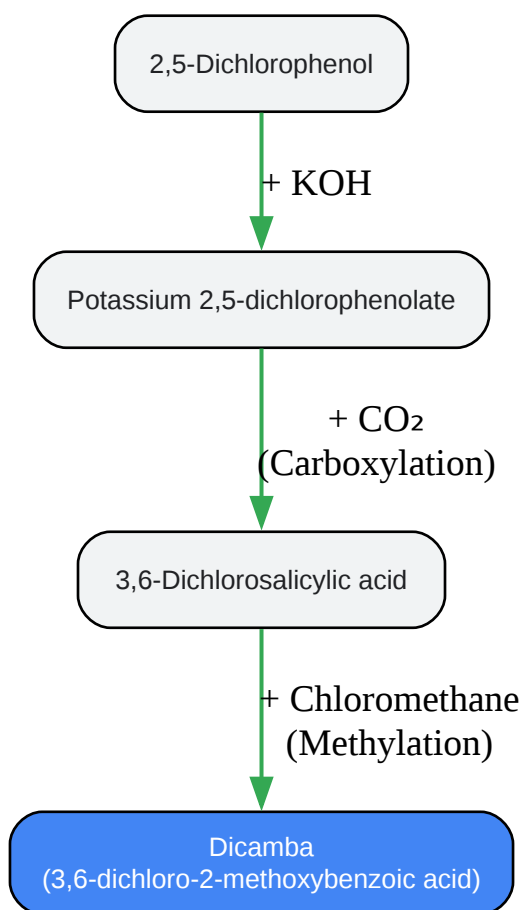
Synthesis and Formulation

One documented method for the synthesis of Dicamba involves the following key steps:

- Potassium 2,5-dichlorophenolate formation: Liquid potassium hydroxide is reacted with 2,5-dichlorophenol.
- Carboxylation: The resulting potassium 2,5-dichlorophenolate is reacted with CO₂ in the presence of anhydrous potassium carbonate and a catalyst to produce 3,6-dichlorosalicylic acid.
- Methylation: The 3,6-dichlorosalicylic acid then undergoes a reaction with chloromethane under alkaline conditions and in the presence of a catalyst.
- Saponification and Acidification: The final steps of saponification and acidification yield 3,6-dichloro-2-methoxysalicylic acid, which is Dicamba.

A new, non-Kolbe-Schmitt process has also been described to prepare the penultimate intermediate, 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), from salicylic acid in four chemical steps.[6]

The following diagram outlines a general synthesis workflow for Dicamba.



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Figure 2: A generalized workflow for the synthesis of Dicamba.

Dicamba is available in various salt formulations, which differ in their physical properties.[1][3] Common formulations include the dimethylamine (DMA) salt and the diglycolamine (DGA) salt. [1][3] The acid form of Dicamba is also used.[1]

Metabolism

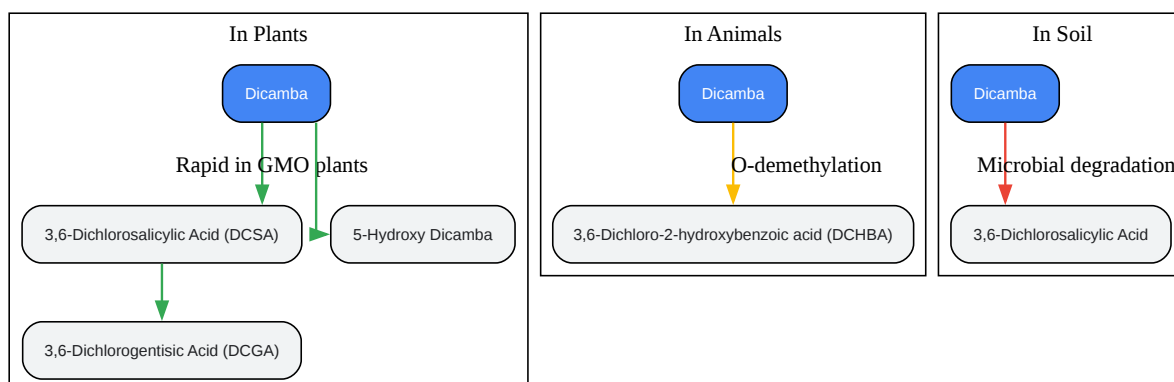
The metabolism of Dicamba has been studied in various organisms.

In non-resistant plants, Dicamba is metabolized to 5-OH Dicamba and 3,6-dichlorosalicylic acid (DCSA). In genetically modified Dicamba-resistant plants, it is rapidly converted to DCSA, which is then further degraded to DCGA (3,6-dichlorogentisic acid). The detoxification of Dicamba in plants is a key factor in their tolerance to the herbicide.[7]

In mammals, the metabolism of Dicamba is limited.[1] The primary routes of metabolism observed are o-demethylation and decarboxylation.[1] A significant portion of ingested Dicamba is excreted unchanged in the urine.[1] A major metabolite found in urine and feces is 3,6-dichloro-2-hydroxybenzoic acid (DCHBA), which is produced by aryl-O-demethylation.[1] Minor metabolites include 2,5-dichlorophenol and a glucuronide conjugate of DCHBA.[1]

In soil, Dicamba is biodegraded by microorganisms.[2] The major metabolite produced under both aerobic and anaerobic conditions is 3,6-dichlorosalicylic acid.[1] The half-life of Dicamba in soil can vary depending on environmental conditions.[1]

The metabolic pathway of Dicamba is depicted in the following diagram.



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Figure 3: Metabolic pathways of Dicamba in different systems.

Experimental Protocols

A common analytical approach for the determination of Dicamba and its metabolites in environmental samples is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8]

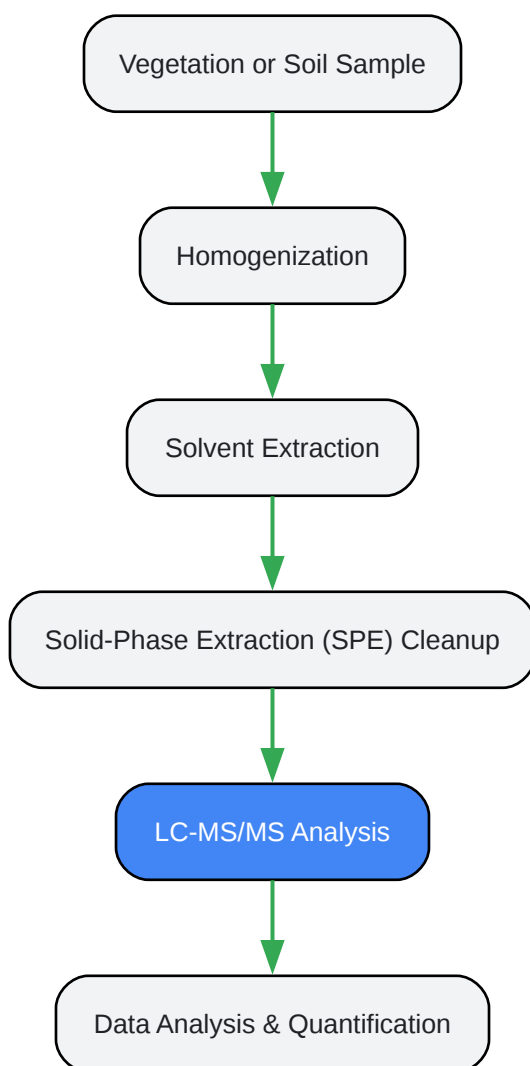
General Workflow for LC-MS/MS Analysis:

- Sample Preparation:
 - Homogenize the vegetation or soil sample.
 - Perform an extraction using an appropriate solvent, often an acidified organic solvent.
 - The extract may be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
- LC Separation:
 - Inject the prepared sample extract into an HPLC system.
 - Separate the analytes on a suitable column (e.g., a C18 or a specialized column for polar compounds).
 - Use a mobile phase gradient tailored to the analytes of interest.
- MS/MS Detection:
 - Introduce the eluent from the LC column into the mass spectrometer.
 - Ionize the analytes, typically using electrospray ionization (ESI) in negative mode.
 - Perform multiple reaction monitoring (MRM) to selectively detect and quantify the parent ion and specific product ions for Dicamba and its metabolites.

Table 3: Example LC-MS/MS Parameters for Dicamba Analysis

Parameter	Condition
LC Column	Phenomenex Kinetex® F5 (2.6 µm, 100 x 3 mm)[8]
Mobile Phase	Gradient of water and methanol/acetonitrile with a modifier (e.g., formic acid or ammonium formate)
Ionization Mode	ESI Negative
MRM Transitions	Specific precursor/product ion pairs for each analyte
Internal Standard	Isotopically labeled Dicamba (e.g., d3-dicamba) [8]

The following diagram illustrates a typical experimental workflow for the analysis of Dicamba residues.



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Figure 4: A general experimental workflow for Dicamba residue analysis.

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